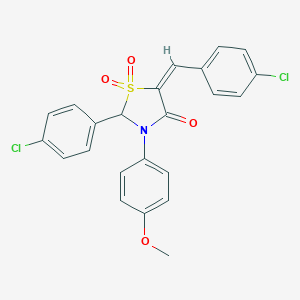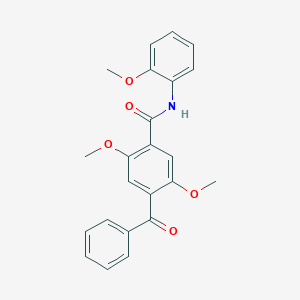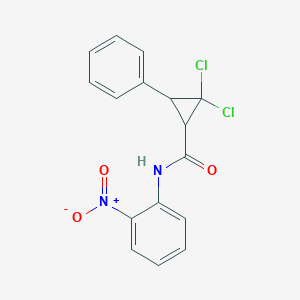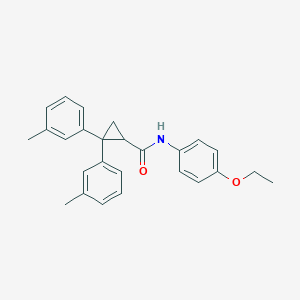
(5E)-5-(4-chlorobenzylidene)-2-(4-chlorophenyl)-3-(4-methoxyphenyl)-1,3-thiazolidin-4-one 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5E)-5-(4-chlorobenzylidene)-2-(4-chlorophenyl)-3-(4-methoxyphenyl)-1,3-thiazolidin-4-one 1,1-dioxide is a synthetic organic compound belonging to the thiazolidinone class
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-(4-chlorobenzylidene)-2-(4-chlorophenyl)-3-(4-methoxyphenyl)-1,3-thiazolidin-4-one 1,1-dioxide typically involves the condensation of appropriate aldehydes and ketones with thiazolidinone derivatives. Common reaction conditions include the use of acidic or basic catalysts and solvents such as ethanol or methanol. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as microwave-assisted synthesis or catalytic processes.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-(4-chlorobenzylidene)-2-(4-chlorophenyl)-3-(4-methoxyphenyl)-1,3-thiazolidin-4-one 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the carbonyl group to alcohols using reducing agents such as sodium borohydride.
Substitution: Halogenation, nitration, or sulfonation reactions using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It serves as a precursor for various derivatives with potential biological activities.
Biology
In biological research, (5E)-5-(4-chlorobenzylidene)-2-(4-chlorophenyl)-3-(4-methoxyphenyl)-1,3-thiazolidin-4-one 1,1-dioxide is studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry
In the industrial sector, this compound may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (5E)-5-(4-chlorobenzylidene)-2-(4-chlorophenyl)-3-(4-methoxyphenyl)-1,3-thiazolidin-4-one 1,1-dioxide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound may exert its effects by inhibiting enzyme activity, modulating receptor function, or altering signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenyl)-3-(4-methoxyphenyl)-1,3-thiazolidin-4-one
- 5-(4-Chlorobenzylidene)-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one
- 2-(4-Chlorophenyl)-3-(4-methoxyphenyl)-1,3-thiazolidin-4-one 1,1-dioxide
Uniqueness
(5E)-5-(4-chlorobenzylidene)-2-(4-chlorophenyl)-3-(4-methoxyphenyl)-1,3-thiazolidin-4-one 1,1-dioxide is unique due to its specific substitution pattern and the presence of both chlorobenzylidene and methoxyphenyl groups. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C23H17Cl2NO4S |
|---|---|
Molecular Weight |
474.4g/mol |
IUPAC Name |
(5E)-2-(4-chlorophenyl)-5-[(4-chlorophenyl)methylidene]-3-(4-methoxyphenyl)-1,1-dioxo-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C23H17Cl2NO4S/c1-30-20-12-10-19(11-13-20)26-22(27)21(14-15-2-6-17(24)7-3-15)31(28,29)23(26)16-4-8-18(25)9-5-16/h2-14,23H,1H3/b21-14+ |
InChI Key |
QOCWTFBROSCQQX-KGENOOAVSA-N |
SMILES |
COC1=CC=C(C=C1)N2C(S(=O)(=O)C(=CC3=CC=C(C=C3)Cl)C2=O)C4=CC=C(C=C4)Cl |
Isomeric SMILES |
COC1=CC=C(C=C1)N2C(S(=O)(=O)/C(=C/C3=CC=C(C=C3)Cl)/C2=O)C4=CC=C(C=C4)Cl |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(S(=O)(=O)C(=CC3=CC=C(C=C3)Cl)C2=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-(4-Chloro-benzyloxy)-benzylidene]-2-p-tolyl-4H-oxazol-5-one](/img/structure/B392181.png)
![ETHYL (4Z)-4-[(4-CHLOROPHENYL)METHYLIDENE]-1-(3,4-DIMETHYLPHENYL)-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE](/img/structure/B392182.png)
![4-{4-[(4-bromobenzyl)oxy]benzylidene}-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B392183.png)
![N-{3-[hydroxy(oxido)amino]phenyl}tetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide](/img/structure/B392184.png)
![[4-[(Z)-[2-(4-methylphenyl)-5-oxo-1,3-oxazol-4-ylidene]methyl]phenyl] 4-methylbenzenesulfonate](/img/structure/B392185.png)

![3-(4-Bromophenyl)-5,7,8-trichloro[1,2,4]triazolo[4,3-a]pyridine-6-carbonitrile](/img/structure/B392189.png)
![1-(dimethoxymethyl)-17-(4-fluorophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B392191.png)


![3-[(2-ethoxyphenyl)carbamoyl]spiro[bicyclo[2.2.1]hept-5-ene-7,1'-cyclopropane]-2-carboxylic acid](/img/structure/B392200.png)
![4-(1-Adamantylmethyl)-spiro[4-azatricyclo[5.2.1.0~2,6~]dec[8]ene-10.1'-cyclopropane]-3,5-dione](/img/structure/B392201.png)
![17-(3-bromophenyl)-1-(dimethoxymethyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B392202.png)
![4-(2-Hydroxyethyl)-spiro[4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-10,1'-cyclopropane]-3,5-dione](/img/structure/B392204.png)
